Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate
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Overview
Description
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with an ester and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method involves the bromination of 2-nitrophenol to form 2-bromo-6-nitrophenol, followed by esterification and subsequent reactions to introduce the oxopropanoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 2-amino-6-bromophenyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The ester and ketone groups can undergo hydrolysis and other transformations, leading to the formation of active intermediates that exert biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitrophenol
- (2-Bromo-6-nitrophenyl)(methyl)sulfane
- 2-Bromo-1-(4-fluorophenyl)ethanone
Uniqueness
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₀BrNO₅
- Molecular Weight : 316.1 g/mol
- CAS Number : 608510-29-8
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Properties : This compound has shown notable antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Initial evaluations suggest that it may possess anticancer properties, particularly against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. Further studies are required to elucidate its mechanisms and efficacy in cancer treatment .
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This property is crucial for the development of enzyme inhibitors as therapeutic agents.
The biological activity of this compound is largely attributed to its chemical structure:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Nucleophilic Substitution : The bromo substituent can undergo nucleophilic substitution reactions, which may alter the compound's reactivity and biological profile.
- Ester Hydrolysis : The ester moiety can be hydrolyzed to release active carboxylic acid forms that may engage with biological targets, enhancing its pharmacological potential.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-(4-Nitrophenyl)-2-oxopropanoate | C₁₁H₁₁N₃O₅ | Lacks bromine; focuses on nitro substitutions. |
Methyl 3-(2-Bromo-6-nitrophenyl)-2-oxobutanoate | C₁₁H₁₃BrN₂O₄ | Different ester group; may exhibit different reactivity. |
Ethyl 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoate | C₁₁H₁₀ClN₂O₄ | Chlorine instead of bromine; alters reactivity. |
Case Studies
-
Antimicrobial Activity Study :
- Objective: Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results: this compound demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
-
Anticancer Activity Assessment :
- Objective: Evaluate cytotoxic effects on HCT-116 and HEP2 cell lines.
- Results: IC50 values indicated effective cytotoxicity at micromolar concentrations, warranting further investigation into its anticancer mechanisms.
Future Research Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Detailed mechanistic studies focusing on enzyme interactions.
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
Properties
IUPAC Name |
ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)6-7-8(12)4-3-5-9(7)13(16)17/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDZGIUYJJZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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